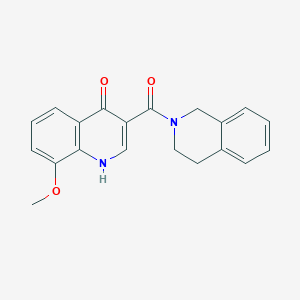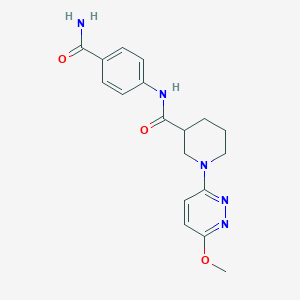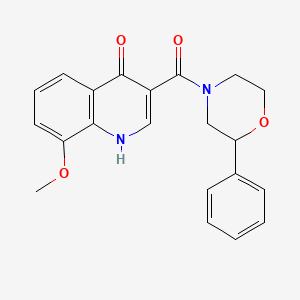![molecular formula C22H26N2O3 B10993756 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B10993756.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an indole core and dimethoxyphenyl groups, contributes to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, using 3,4-dimethoxybenzoyl chloride and an appropriate catalyst like aluminum chloride.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine, such as isopropylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitronium tetrafluoroborate in acetonitrile.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Nitro derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to modulation of their activity. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect ion channel conductivity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indol-3-carboxamid: Ähnliche Struktur, jedoch mit einer Carboxamidgruppe an der 3-Position des Indolrings.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-indol-2-carboxamid: Carboxamidgruppe an der 2-Position.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(Methyl)-1H-indol-4-carboxamid: Methylgruppe anstelle von Isopropyl.
Einzigartigkeit
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(Propan-2-yl)-1H-indol-4-carboxamid ist aufgrund seines spezifischen Substitutionsmusters einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Isopropylgruppe an der 1-Position des Indolrings und der Carboxamidgruppe an der 4-Position unterscheidet es von anderen ähnlichen Verbindungen, was möglicherweise zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Eigenschaften führt.
Dieser detaillierte Überblick vermittelt ein umfassendes Verständnis von N-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(Propan-2-yl)-1H-indol-4-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C22H26N2O3 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)24-13-11-17-18(6-5-7-19(17)24)22(25)23-12-10-16-8-9-20(26-3)21(14-16)27-4/h5-9,11,13-15H,10,12H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
ZSGBJNXWZIXARQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B10993676.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B10993677.png)


![N-[(1-benzyl-1H-indol-6-yl)carbonyl]glycylglycine](/img/structure/B10993694.png)
![propan-2-yl 5-({[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}methyl)furan-2-carboxylate](/img/structure/B10993704.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B10993708.png)
![2,4-dichloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10993725.png)
![1-methyl-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B10993730.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10993734.png)

![N-(2-{[3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)propanoyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993746.png)

![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B10993774.png)
